10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a furan ring, and a dibenzo[b,e][1,4]diazepin-1-one core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through the cyclization of appropriate diamines with phthalic anhydride under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable Lewis acid catalyst.
Addition of the fluorobenzyl group: The fluorobenzyl group can be added through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the diazepinone core can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the diazepinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors, while the furan ring can participate in π-π interactions. The diazepinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-chlorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-(4-methylbenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The presence of the fluorobenzyl group in 10-(4-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one imparts unique electronic properties that can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H25FN2O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H25FN2O2/c1-26(2)14-20-24(22(30)15-26)25(23-8-5-13-31-23)29(16-17-9-11-18(27)12-10-17)21-7-4-3-6-19(21)28-20/h3-13,25,28H,14-16H2,1-2H3 |
InChI Key |
RNMWXUALAPLYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=C(C=C4)F)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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